molecular formula C6H4N4O B3050211 2-Pteridinol CAS No. 2432-24-8

2-Pteridinol

Cat. No.: B3050211
CAS No.: 2432-24-8
M. Wt: 148.12 g/mol
InChI Key: VWXIHLCLIOQWRA-UHFFFAOYSA-N
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Description

. Pteridines are organic molecules that contain a fused pyrimidine ring and a pyrazine ring. They play significant roles in various biological processes, including photosynthesis and the metabolism of folic acid.

Preparation Methods

The synthesis of 2-Pteridinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine derivatives with suitable reagents can lead to the formation of the pteridine ring system . Industrial production methods often involve the use of catalysts and controlled environments to ensure high yields and purity .

Chemical Reactions Analysis

2-Pteridinol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted pteridines .

Scientific Research Applications

2-Pteridinol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives, which are important in various chemical reactions and processes.

    Biology: The compound is studied for its role in biological systems, particularly in the metabolism of folic acid and other essential biochemical pathways.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pteridinol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting cell proliferation and growth . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Pteridinol can be compared with other similar compounds such as pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For instance:

    Pyridin-2-ol: Acts as an ambident nucleophile, reacting at both oxygen and nitrogen atoms.

    Pyridin-3-ol: Primarily reacts at the oxygen atom.

    Pyridin-4-ol: Reacts at the nitrogen atom.

The uniqueness of this compound lies in its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1H-pteridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIHLCLIOQWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343563
Record name 2-Pteridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-24-8
Record name 2-Pteridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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